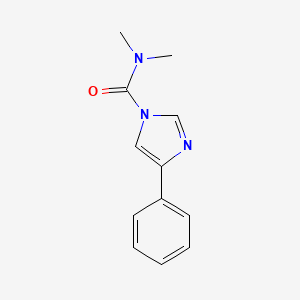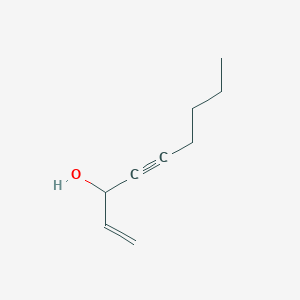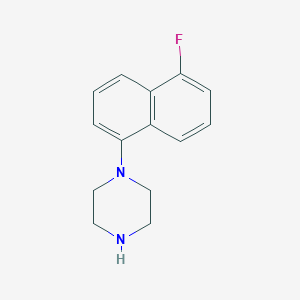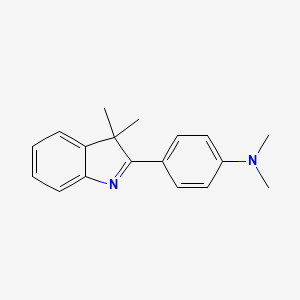
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline is a chemical compound with the molecular formula C18H20N2 and a molecular weight of 264.3648 . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline typically involves the reaction of 3,3-dimethylindole with N,N-dimethylaniline under specific conditions. One common method includes the use of a catalyst such as silver acetate in the presence of a solvent like 1,2-dichloroethane . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce N-alkylated or N-acylated indole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3-Trimethylindolenine: Another indole derivative with similar structural features but different functional groups.
1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.
6-(3,3-Dimethyl-3H-indol-2-yl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: A compound with a similar indole core but different substituents.
Uniqueness
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline is unique due to its specific combination of the indole core with dimethylaniline, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4203-57-0 |
|---|---|
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
4-(3,3-dimethylindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C18H20N2/c1-18(2)15-7-5-6-8-16(15)19-17(18)13-9-11-14(12-10-13)20(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
WGCJWYJPIPHHAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


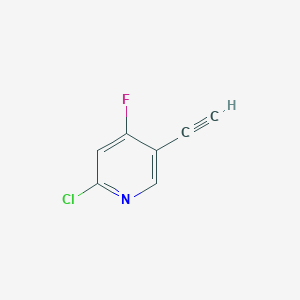
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

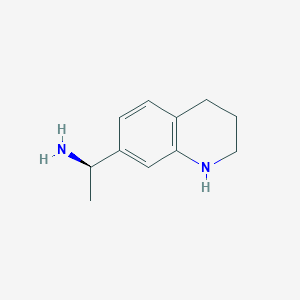
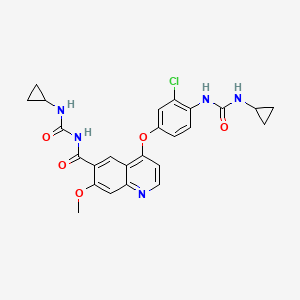
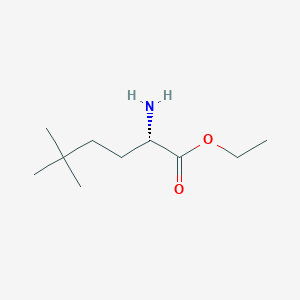
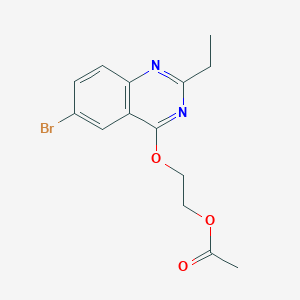
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
